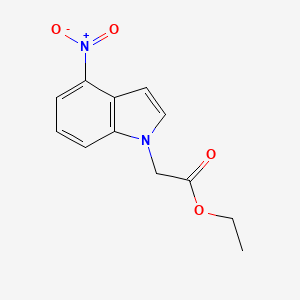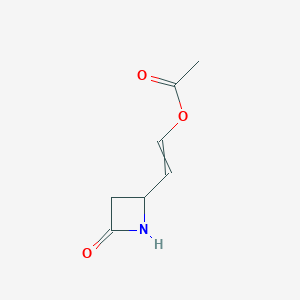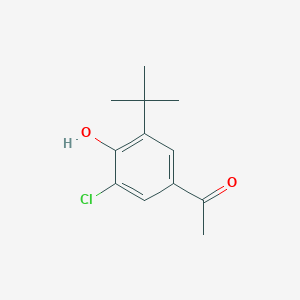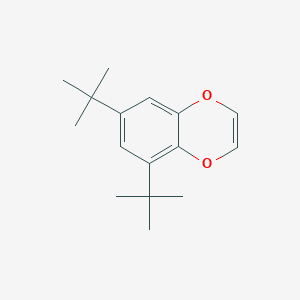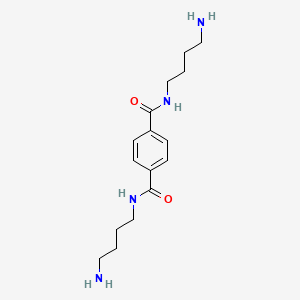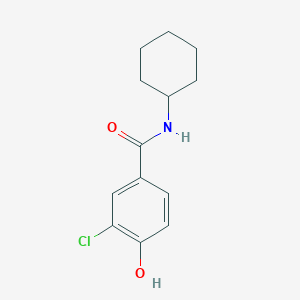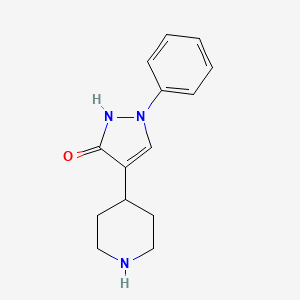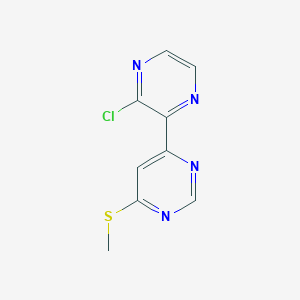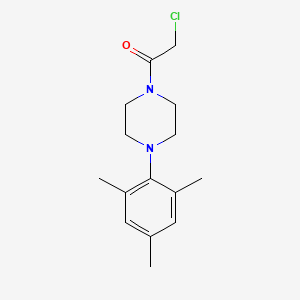
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone
Overview
Description
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloroacetyl group attached to a mesityl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone typically involves the reaction of mesitylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve mesitylpiperazine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The mesityl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
- 2-Chloro-1-(4-benzylpiperazin-1-yl)ethanone
Uniqueness
2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone is unique due to the presence of the mesityl group, which provides steric hindrance and enhances the compound’s stability and binding affinity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Properties
Molecular Formula |
C15H21ClN2O |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
2-chloro-1-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H21ClN2O/c1-11-8-12(2)15(13(3)9-11)18-6-4-17(5-7-18)14(19)10-16/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
PQBPBACFWPCRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)CCl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
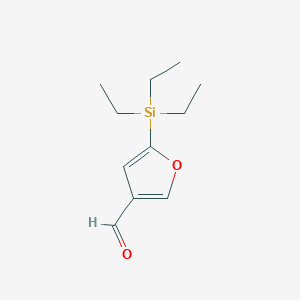
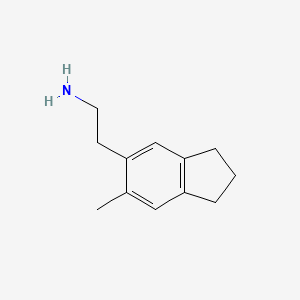
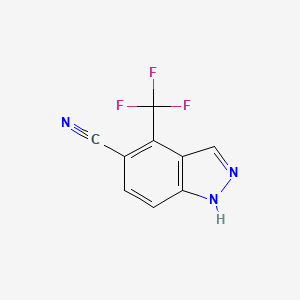
![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)
![2-[Benzyl(2-hydroxyethyl)amino]-6-propylnonan-1-OL](/img/structure/B8599682.png)
